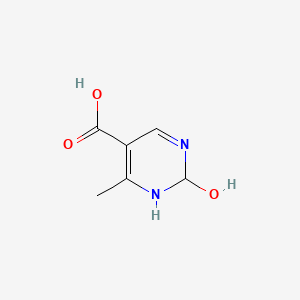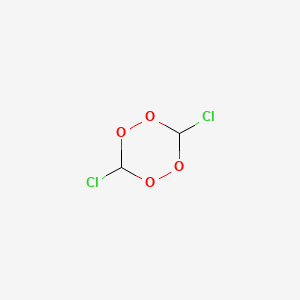
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin, enhancing its stability and solubility. It has a molecular formula of C33H52O6Si2 and a molecular weight of 600.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin typically involves the protection of the hydroxyl groups of curcumin using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocurcumin derivatives.
Substitution: The tert-butyl-dimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocurcumin derivatives.
Substitution: Various functionalized curcumin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying curcumin derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s due to its enhanced stability and bioavailability compared to curcumin.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: The parent compound, less stable and less bioavailable compared to its silylated derivative.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin with enhanced antioxidant properties.
Bisdemethoxycurcumin: A curcumin derivative lacking methoxy groups, with distinct biological activities.
Uniqueness
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin stands out due to its enhanced stability and solubility, making it more suitable for various research and therapeutic applications compared to its parent compound and other derivatives .
Propriétés
IUPAC Name |
(1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOAVJYBUPJAX-HBKJEHTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([Si](OC1=C(C=C(C=C1)/C=C/C(O)CC(O)/C=C/C2=CC(=C(C=C2)O[Si](C(C)(C)C)(C)C)OC)OC)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

